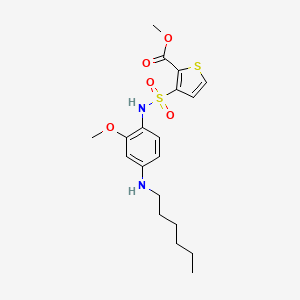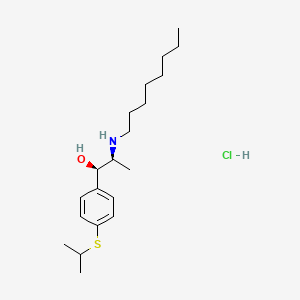
(R*,S*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suloctidil HCl is a peripheral vasodilator.
Scientific Research Applications
Tinofedrine and Metabolic Effects
Tinofedrine, chemically related to the compound , shows promise in affecting oxygen, glucose, and lactate metabolism in both dogs and rats. In dogs, intravenous administration of tinofedrine led to a marked increase in cerebral blood flow and glucose extraction, indicating its potential role in metabolic regulation and as a cerebrally active substance. Similar effects were observed in rats, highlighting tinofedrine's influence on cerebral glucose metabolism. This indicates a potential application of similar compounds in conditions requiring modulation of cerebral blood flow and metabolism (Thjemer & Obermeier, 1981).
Neuroprotection and Neuron Survival
T-588 and Motor Neuron Protection
R(—)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy] ethanol hydrochloride (T-588), a compound structurally similar to the one , was shown to enhance acetylcholine release and slow motor deterioration in animal models. It also promoted neurite outgrowth and increased choline acetyltransferase activity in cultured rat spinal motor neurons. A study demonstrated that T-588, when administered after sciatic nerve section in rats, significantly rescued spinal motor neuron death, indicating its potential as a neuroprotective agent in conditions like motor neuron diseases (Iwasaki et al., 2004).
Neuropharmacology and Sensory Modulation
Neuroprotective Effects in Glaucoma and Optic Nerve Crush Models
T-588 also demonstrated neuroprotective effects against retinal ganglion cell death in rat models with elevated intraocular pressure or after optic nerve crush. Repeated treatments with T-588 significantly enhanced retinal ganglion cell survival without reducing intraocular pressure. This suggests potential applications in ocular conditions requiring neuroprotection, like glaucoma and optic nerve injuries (Maeda et al., 2004).
properties
CAS RN |
54767-71-4 |
|---|---|
Product Name |
(R*,S*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride |
Molecular Formula |
C20H36ClNOS |
Molecular Weight |
374.024 |
IUPAC Name |
(1R*,2S*)-2-(Octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol hydrochloride |
InChI |
InChI=1S/C20H35NOS.ClH/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3;/h11-14,16-17,20-22H,5-10,15H2,1-4H3;1H/t17-,20-;/m0./s1 |
InChI Key |
JRJJHIUHSILDOH-ZHXLSBKVSA-N |
SMILES |
C[C@H](NCCCCCCCC)[C@@H](C1=CC=C(SC(C)C)C=C1)O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Suloctidil HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



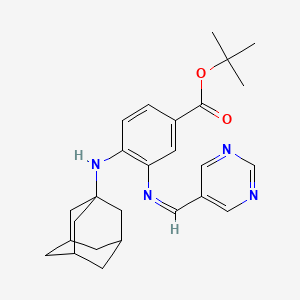
![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)
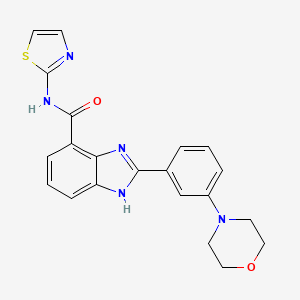

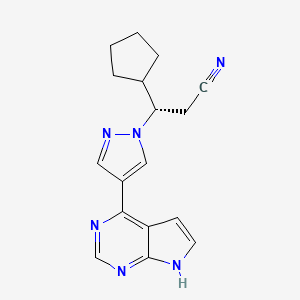
![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)
![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)
![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)
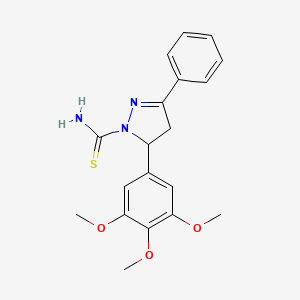
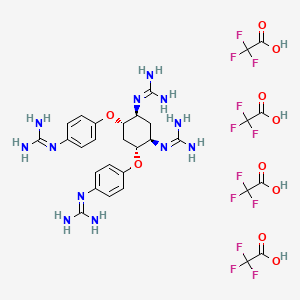
![3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B611015.png)
